2-(3-Bromo-5-fluorophenoxy)acetaldehyde
Description
2-(3-Bromo-5-fluorophenoxy)acetaldehyde is a chemical compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol.
Properties
IUPAC Name |
2-(3-bromo-5-fluorophenoxy)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-6-3-7(10)5-8(4-6)12-2-1-11/h1,3-5H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCALHEPLKQAKCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenoxy)acetaldehyde typically involves the reaction of 3-bromo-5-fluorophenol with chloroacetaldehyde under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetaldehyde, leading to the formation of the desired product.
Industrial Production Methods
Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluorophenoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 2-(3-Bromo-5-fluorophenoxy)acetic acid.
Reduction: 2-(3-Bromo-5-fluorophenoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromo-5-fluorophenoxy)acetaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluorophenoxy)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity and protein function. Additionally, the bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-2-fluorophenoxy)acetaldehyde
- 2-(3-Bromo-4-fluorophenoxy)acetaldehyde
- 2-(3-Bromo-5-chlorophenoxy)acetaldehyde
Uniqueness
2-(3-Bromo-5-fluorophenoxy)acetaldehyde is unique due to the specific positioning of the bromine and fluorine atoms on the phenoxy ring, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable tool in various research applications.
Biological Activity
2-(3-Bromo-5-fluorophenoxy)acetaldehyde is a chemical compound notable for its diverse biological activities and potential applications in medicinal chemistry. With the molecular formula CHBrFO and a molecular weight of 233.03 g/mol, this compound has been synthesized primarily for its utility in research, particularly in the study of enzyme mechanisms and as a potential therapeutic agent.
The synthesis of 2-(3-Bromo-5-fluorophenoxy)acetaldehyde typically involves the reaction of 3-bromo-5-fluorophenol with chloroacetaldehyde under basic conditions. This nucleophilic substitution reaction leads to the formation of the desired product, which can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. The aldehyde group can be oxidized to form the corresponding carboxylic acid or reduced to yield an alcohol. The bromine atom may also be substituted with other nucleophiles, which can modify the compound's biological activity.
The biological activity of 2-(3-Bromo-5-fluorophenoxy)acetaldehyde is attributed to its ability to interact with specific molecular targets within biological systems. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, modulating enzyme activity and protein function. Additionally, the presence of bromine and fluorine atoms enhances its binding affinity through halogen bonding, which may influence its specificity towards various biological targets.
Biological Activity
Research indicates that 2-(3-Bromo-5-fluorophenoxy)acetaldehyde exhibits several biological activities:
1. Anticancer Activity:
Preliminary studies suggest that compounds with similar structures demonstrate significant anticancer properties. For instance, related compounds have shown potency against human non-small cell lung cancer (A549) cells, indicating potential for further investigation into the anticancer efficacy of 2-(3-Bromo-5-fluorophenoxy)acetaldehyde .
Table 1: Comparison of IC50 Values for Related Compounds Against A549 Cells
| Compound Name | IC50 (µM) |
|---|---|
| 5-Fluorouracil (Control) | 4.98 ± 0.41 |
| Compound 6l (4’-bromoflavonol) | 0.46 ± 0.02 |
| Compound 6k (4’-chloro substitution) | 3.14 ± 0.29 |
| 2-(3-Bromo-5-fluorophenoxy)acetaldehyde | Under Investigation |
2. Enzyme Interaction Studies:
The compound has been explored as a biochemical probe to study enzyme mechanisms. Its ability to form covalent bonds with enzymes could provide insights into enzyme function and regulation.
3. Anti-inflammatory Properties:
There is emerging evidence suggesting that similar compounds may possess anti-inflammatory properties, warranting further exploration into the therapeutic potential of 2-(3-Bromo-5-fluorophenoxy)acetaldehyde in inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
